An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its structural features, proposed synthesis methodologies, expected spectral characteristics, and potential reactivity. Furthermore, it explores the burgeoning role of cyclopropyl- and triazole-containing scaffolds in modern drug development, positioning 3-bromo-5-cyclopropyl-1H-1,2,4-triazole as a valuable building block for the synthesis of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of new molecular entities.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for the design of molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][4]
The incorporation of a cyclopropyl group often confers advantageous pharmacokinetic and pharmacodynamic properties to a molecule.[1] This small, strained ring can enhance metabolic stability, improve membrane permeability, and provide conformational rigidity, which can lead to increased potency and selectivity for its biological target. The combination of the 1,2,4-triazole nucleus with a cyclopropyl substituent in 3-bromo-5-cyclopropyl-1H-1,2,4-triazole creates a versatile building block with significant potential for the development of novel drug candidates. The bromine atom at the 3-position serves as a key handle for further synthetic elaboration, enabling the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions.
Physicochemical and Structural Properties
While extensive experimental data for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole is not widely published, its fundamental properties can be established from supplier information and computational predictions for closely related analogs.
| Property | Value | Source |
| CAS Number | 82767-64-4 | [5][6] |
| Molecular Formula | C₅H₆BrN₃ | [5][6] |
| Molecular Weight | 188.03 g/mol | [5][6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General knowledge |
Tautomerism: Like many N-unsubstituted 1,2,4-triazoles, 3-bromo-5-cyclopropyl-1H-1,2,4-triazole can exist in different tautomeric forms. The 1H- and 4H-tautomers are the most common, with the equilibrium between them influenced by the solvent and the nature of the substituents. For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally considered to be the more stable form.[7]
Synthesis Methodologies: A Proposed Pathway
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide.
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To a solution of ethyl cyclopropanecarboxylate in ethanol, add hydrazine hydrate.
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopropanecarboxylic acid hydrazide.
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-
Step 2: Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole.
-
Dissolve cyclopropanecarboxylic acid hydrazide in a suitable solvent such as dioxane or ethanol.
-
Add an equimolar amount of cyanogen bromide to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 3-bromo-5-cyclopropyl-1H-1,2,4-triazole.
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Spectral Characterization (Predicted)
While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The cyclopropyl protons will likely appear as a set of multiplets in the upfield region (δ 0.8-1.5 ppm). The N-H proton of the triazole ring will likely appear as a broad singlet in the downfield region (δ 13-15 ppm), and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct signals for the two carbons of the triazole ring, likely in the range of δ 140-160 ppm. The cyclopropyl carbons will appear in the upfield region (δ 5-15 ppm).
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the triazole ring.[8] C-H stretching vibrations for the cyclopropyl group would be expected around 3000-3100 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ region.[7]
MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and a characteristic [M+2]⁺ peak of similar intensity at m/z 189, which is indicative of the presence of a single bromine atom.[8] Common fragmentation patterns for 1,2,4-triazoles involve the loss of N₂ and HCN.[9]
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the triazole ring is the primary site of reactivity, making this compound a versatile intermediate for further chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution at the bromine-bearing carbon. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromide, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.
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Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides a route to alkynyl-substituted triazoles.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to form amino-substituted triazoles.
Reaction Scheme for Synthetic Diversification:
Caption: Synthetic utility of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole.
Applications in Drug Discovery and Development
The structural motifs present in 3-bromo-5-cyclopropyl-1H-1,2,4-triazole are highly relevant to modern drug discovery. The 1,2,4-triazole core is a key component of numerous antifungal agents, where it coordinates to the heme iron of cytochrome P450 enzymes.[4] The cyclopropyl group is increasingly being incorporated into drug candidates to enhance their metabolic stability and binding affinity.
The versatility of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole as a synthetic intermediate allows for the construction of large and diverse compound libraries for high-throughput screening. By systematically modifying the substituent at the 3-position, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This makes 3-bromo-5-cyclopropyl-1H-1,2,4-triazole a valuable starting point for lead optimization campaigns in various therapeutic areas.
Safety and Handling
Specific safety data for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole is limited. However, based on the known hazards of related bromo- and triazole-containing compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-bromo-5-cyclopropyl-1H-1,2,4-triazole represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a reactive bromine handle, a metabolically robust cyclopropyl group, and a pharmacologically privileged 1,2,4-triazole core makes it an attractive starting material for drug discovery programs. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and potential applications, thereby serving as a valuable resource for researchers in the field. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
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